
2-Bromobenzyl thioether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromobenzyl thioether is an organic compound that belongs to the class of thioethers, which are sulfur analogs of ethers. Thioethers contain a sulfur atom bonded to two carbon atoms. The presence of a bromine atom on the benzyl group adds unique reactivity to this compound, making it valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromobenzyl thioether can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction between 2-bromobenzyl chloride and a thiol. The reaction typically occurs under basic conditions, where the thiol acts as a nucleophile, displacing the chloride ion and forming the thioether linkage .
Industrial Production Methods
Industrial production of this compound often involves large-scale nucleophilic substitution reactions. The process requires careful control of reaction conditions, such as temperature, solvent, and the concentration of reactants, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromobenzyl thioether undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or alkoxides, leading to the formation of new compounds.
Oxidation: The sulfur atom in the thioether can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, typically reducing the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Major Products Formed
Nucleophilic Substitution: The major products are new thioethers or other substituted benzyl compounds.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major product is the corresponding benzyl thioether without the bromine atom.
Applications De Recherche Scientifique
2-Bromobenzyl thioether has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromobenzyl thioether involves its reactivity at the benzylic position. The bromine atom can be displaced by nucleophiles, leading to the formation of new compounds. The sulfur atom in the thioether can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromobenzyl chloride: Similar in structure but contains a chloride atom instead of a thioether linkage.
Benzyl thioether: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromobenzyl bromide: Contains two bromine atoms, increasing its reactivity in substitution reactions.
Uniqueness
2-Bromobenzyl thioether is unique due to the presence of both a bromine atom and a thioether linkage. This combination provides a versatile platform for various chemical reactions, making it valuable in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
84035-84-7 |
|---|---|
Formule moléculaire |
C14H12Br2S |
Poids moléculaire |
372.1 g/mol |
Nom IUPAC |
1-bromo-2-[(2-bromophenyl)methylsulfanylmethyl]benzene |
InChI |
InChI=1S/C14H12Br2S/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2 |
Clé InChI |
CLOIRDNBALNYDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CSCC2=CC=CC=C2Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14410249.png)
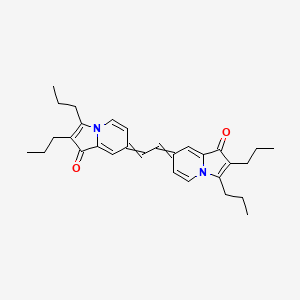
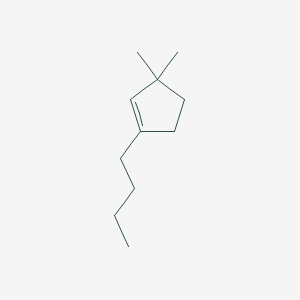
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14410270.png)

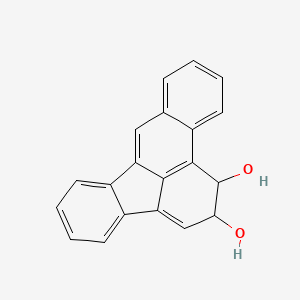


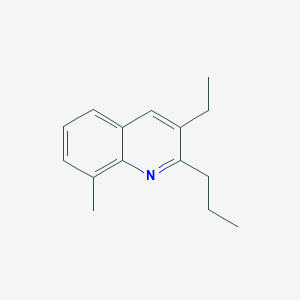
![4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14410306.png)

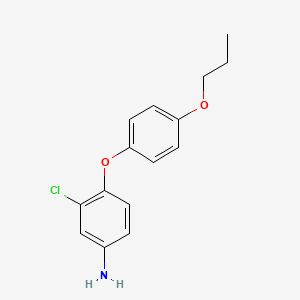
![3-[(3-Nitrophenyl)methoxy]-1,1'-biphenyl](/img/structure/B14410331.png)
![2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane](/img/structure/B14410334.png)
